(2S)-1,1-bis(2-methoxyphenyl)-3-methylbutane-1,2-diamine
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Overview
Description
(2S)-1,1-bis(2-methoxyphenyl)-3-methylbutane-1,2-diamine is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a butane backbone with diamine functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,1-bis(2-methoxyphenyl)-3-methylbutane-1,2-diamine typically involves stereospecific methods to ensure the correct configuration of the compound. One approach involves the use of chiral catalysts and reagents to achieve the desired stereochemistry. The reaction conditions often include controlled temperatures and specific solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2S)-1,1-bis(2-methoxyphenyl)-3-methylbutane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(2S)-1,1-bis(2-methoxyphenyl)-3-methylbutane-1,2-diamine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2S)-1,1-bis(2-methoxyphenyl)-3-methylbutane-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol: An intermediate in the synthesis of tapentadol.
(2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine: Another compound with similar structural features.
Uniqueness
(2S)-1,1-bis(2-methoxyphenyl)-3-methylbutane-1,2-diamine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
652969-24-9 |
---|---|
Molecular Formula |
C19H26N2O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(2S)-1,1-bis(2-methoxyphenyl)-3-methylbutane-1,2-diamine |
InChI |
InChI=1S/C19H26N2O2/c1-13(2)18(20)19(21,14-9-5-7-11-16(14)22-3)15-10-6-8-12-17(15)23-4/h5-13,18H,20-21H2,1-4H3/t18-/m0/s1 |
InChI Key |
JOBYUDVDOXBYND-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(C1=CC=CC=C1OC)(C2=CC=CC=C2OC)N)N |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1OC)(C2=CC=CC=C2OC)N)N |
Origin of Product |
United States |
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